molecular formula C18H14N6O2 B2710866 3-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-indole CAS No. 1324506-50-4

3-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-indole

Cat. No.: B2710866
CAS No.: 1324506-50-4
M. Wt: 346.35
InChI Key: CUUPOOFHIBAZAD-UHFFFAOYSA-N
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Description

3-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-indole is a useful research compound. Its molecular formula is C18H14N6O2 and its molecular weight is 346.35. The purity is usually 95%.
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Biological Activity

The compound 3-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-indole is a derivative of indole, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may function as an enzyme inhibitor by binding to active sites, thereby disrupting cellular processes. Specifically, compounds containing the indole and oxadiazole moieties have shown promise in inhibiting pathways associated with cancer cell proliferation and microbial resistance.

Anticancer Activity

Research indicates that indole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to This compound can inhibit the growth of various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Colon Cancer (HCT116)
  • Lung Cancer (A549)

In vitro studies have shown that certain derivatives possess IC50 values in the low micromolar range against these cell lines, indicating potent antiproliferative effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Indole derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. For example:

  • Minimum Inhibitory Concentration (MIC) values for some derivatives were found to be lower than those of standard antibiotics like methicillin and gentamicin .

The presence of the pyrimidine and oxadiazole rings enhances the compound's ability to disrupt bacterial cell wall synthesis.

Antitubercular Activity

Recent studies have highlighted the potential of indole-based compounds in combating tuberculosis. The derivative has shown promising results against Mycobacterium tuberculosis , with MIC values comparable to established treatments like isoniazid .

Study 1: Anticancer Efficacy

In a study involving various indole derivatives, it was found that those with a 1H-indole structure exhibited significant cytotoxicity against cancer cell lines. The compound's mechanism involved the induction of apoptosis through the activation of caspase pathways .

Study 2: Antimicrobial Testing

A series of synthesized indole derivatives were tested for antimicrobial efficacy against common pathogens. The results indicated that modifications in the oxadiazole ring significantly influenced antibacterial activity, with some compounds achieving MIC values as low as 12.5 μg/ml against resistant strains .

Data Tables

Biological ActivityCompound StructureIC50/MIC ValuesReference
AnticancerIndole Derivative0.3 - 0.45 μM
AntimicrobialIndole-Pyrimidine< 12.5 μg/ml
AntitubercularIndole-Oxadiazole0.012 μM

Properties

IUPAC Name

1H-indol-3-yl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O2/c25-18(13-8-21-14-5-2-1-4-12(13)14)24-9-11(10-24)17-22-16(23-26-17)15-19-6-3-7-20-15/h1-8,11,21H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUPOOFHIBAZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C4=NC(=NO4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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